molecular formula C9H18O2 B025998 2-Methylbutyl isobutyrate CAS No. 2445-69-4

2-Methylbutyl isobutyrate

Cat. No.: B025998
CAS No.: 2445-69-4
M. Wt: 158.24 g/mol
InChI Key: DUAXUBMIVRZGCO-UHFFFAOYSA-N
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Description

2-Methylbutyl isobutyrate is an organic compound with the molecular formula C9H18O2. It is an ester formed from the reaction of isobutyric acid and 2-methylbutanol. This compound is known for its fruity odor and is commonly used as a flavoring agent in the food industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylbutyl isobutyrate can be synthesized through the esterification reaction between isobutyric acid and 2-methylbutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acids. The product is then purified through distillation to obtain a high-purity ester .

Chemical Reactions Analysis

Types of Reactions: 2-Methylbutyl isobutyrate primarily undergoes hydrolysis, oxidation, and reduction reactions.

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Isobutyric acid and 2-methylbutanol.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols

Scientific Research Applications

2-Methylbutyl isobutyrate has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methylbutyl isobutyrate involves its interaction with specific molecular targets in biological systems. As a flavoring agent, it binds to olfactory receptors, triggering sensory responses. In biological research, its effects are studied in the context of its interaction with enzymes and receptors involved in metabolic pathways .

Comparison with Similar Compounds

  • 2-Methylbutyl acetate
  • 2-Methylbutyl isovalerate
  • 3-Methylbutyl 2-methylbutanoate

Comparison: 2-Methylbutyl isobutyrate is unique due to its specific ester structure, which imparts a distinct fruity odor. Compared to similar compounds, it has a different balance of volatility and stability, making it particularly suitable for use as a flavoring agent in food products .

Properties

IUPAC Name

2-methylbutyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-5-8(4)6-11-9(10)7(2)3/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAXUBMIVRZGCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)COC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80862946
Record name 2-Methylbutyl 2-methylpropanoate
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Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2445-69-4
Record name 2-Methylbutyl isobutyrate
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Record name 2-Methylbutyl isobutyrate
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Record name 2-Methylbutyl isobutyrate
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Record name 2-Methylbutyl 2-methylpropanoate
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Record name 2-methylbutyl isobutyrate
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Record name 2-METHYLBUTYL ISOBUTYRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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